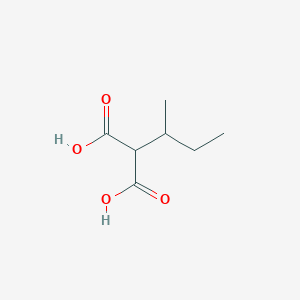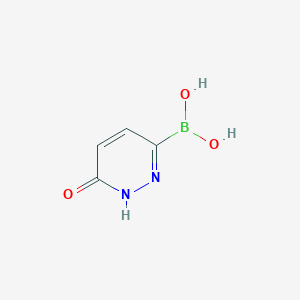
(6-Oxo-1,6-dihydropyridazin-3-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of (6-Oxo-1,6-dihydropyridazin-3-yl)boronic acid typically involves the reaction of 6-oxo-1,6-dihydropyridazine-3-carboxylic acid with boronic acid reagents under specific conditions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for the formation of carbon-carbon bonds . This reaction involves the use of palladium catalysts and base in an aqueous or organic solvent. The reaction conditions are generally mild, making it suitable for various functional groups.
Chemical Reactions Analysis
(6-Oxo-1,6-dihydropyridazin-3-yl)boronic acid undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: It can undergo substitution reactions, particularly in the presence of suitable nucleophiles or electrophiles.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
(6-Oxo-1,6-dihydropyridazin-3-yl)boronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, especially in the development of new drugs.
Industry: It is used in the production of various chemical intermediates and materials.
Mechanism of Action
The mechanism of action of (6-Oxo-1,6-dihydropyridazin-3-yl)boronic acid involves its interaction with specific molecular targets and pathways. In biological systems, it can interact with enzymes and proteins, potentially inhibiting or modifying their activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
(6-Oxo-1,6-dihydropyridazin-3-yl)boronic acid can be compared with other boronic acid derivatives, such as:
- Phenylboronic acid
- 4-Fluorophenylboronic acid
- 2-Thiopheneboronic acid
These compounds share similar boronic acid functional groups but differ in their aromatic or heterocyclic structures. The uniqueness of this compound lies in its pyridazine ring, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
(6-oxo-1H-pyridazin-3-yl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5BN2O3/c8-4-2-1-3(5(9)10)6-7-4/h1-2,9-10H,(H,7,8) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYFFXJQJZGJDMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=NNC(=O)C=C1)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5BN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.91 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-Ethyl-1H-imidazo[4,5-c]pyridine](/img/structure/B15072426.png)
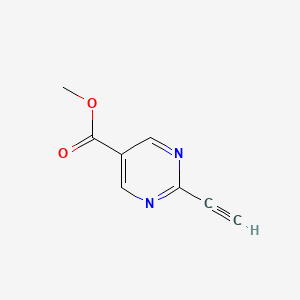
![(R)-5-Methyl-4,7-diazaspiro[2.5]octan-6-one](/img/structure/B15072436.png)
![7-Methoxy-1H-imidazo[4,5-C]pyridine](/img/structure/B15072441.png)

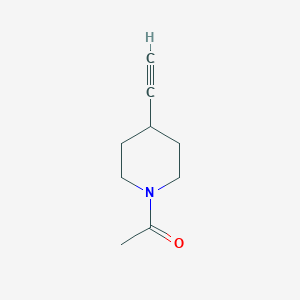
![(1H-Imidazo[4,5-b]pyridin-6-yl)methanamine](/img/structure/B15072463.png)
![Spiro[4.5]dec-9-EN-7-one](/img/structure/B15072465.png)
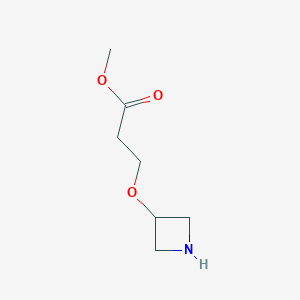
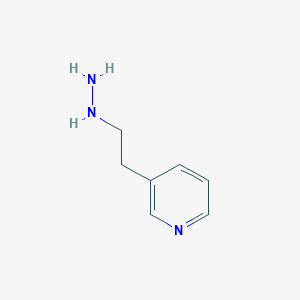
![6-Thiaspiro[2.5]octan-1-amine](/img/structure/B15072494.png)
![7H-Pyrrolo[2,3-D]pyrimidine-4,6-diol](/img/structure/B15072499.png)
